2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Lipophilicity ADME Drug-likeness

2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a small-molecule benzothiazole derivative (C15H11ClN2OS2, MW 334.8) defined by a 2-chlorobenzamide moiety coupled to a 6-(methylthio)-substituted benzothiazole ring. This configuration places it within a pharmacologically recognized class of N-(benzothiazol-2-yl)benzamides, which have demonstrated diverse activities including anticancer, antimicrobial, and anti-inflammatory properties.

Molecular Formula C15H11ClN2OS2
Molecular Weight 334.84
CAS No. 942002-45-1
Cat. No. B2884098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
CAS942002-45-1
Molecular FormulaC15H11ClN2OS2
Molecular Weight334.84
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C15H11ClN2OS2/c1-20-9-6-7-12-13(8-9)21-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)
InChIKeyBFDRSIAVDOIYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (942002-45-1): A Specialized Benzothiazole Amide for Focused Library Design


2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a small-molecule benzothiazole derivative (C15H11ClN2OS2, MW 334.8) defined by a 2-chlorobenzamide moiety coupled to a 6-(methylthio)-substituted benzothiazole ring . This configuration places it within a pharmacologically recognized class of N-(benzothiazol-2-yl)benzamides, which have demonstrated diverse activities including anticancer, antimicrobial, and anti-inflammatory properties [1]. Its distinct ortho-chloro and 6-methylthio substitution pattern differentiates it from simpler, unsubstituted analogs and serves as a key structural determinant for enhancing interactions with specific biological targets, making it a candidate for focused medicinal chemistry and chemical biology applications.

Why 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide Cannot Be Replaced by Unsubstituted Benzothiazole Amides


In-class substitution of benzothiazole amides is not straightforward, as minor structural variations can profoundly alter biophysical and target-binding properties. The target compound features a 6-methylthio (-SMe) substituent on the benzothiazole core, which is structurally distinct from the hydrogen, methyl, or cyano groups found on simpler analogs [1]. This thioether group significantly impacts the molecule's electronic distribution and lipophilicity, factors known to govern pharmacokinetic profiles and off-target binding. For example, studies on the closely related des-methylthio analog, 2-chloro-N-(benzo[d]thiazol-2-yl)benzamide (2CBA), confirm that chlorination alone leads to superior BSA- and DNA-binding constants compared to the parent benzamide [2]. The addition of the methylthio group in the target compound is predicted to further modulate these interactions, adsorption, and tissue penetration, meaning procurement of the precise analog is critical for reproducible and specific biological outcomes.

Quantitative Differentiation of 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (942002-45-1) from Analog 2CBA


Enhanced Predicted Lipophilicity Drives Altered Membrane Permeability and Bioavailability vs. Parent 2CBA

The introduction of the 6-methylthio group is predicted to significantly increase the lipophilicity of the compound compared to its des-methylthio counterpart, 2-chloro-N-(benzo[d]thiazol-2-yl)benzamide (2CBA). Computational simulations on 2CBA show it is more water-soluble and less lipophilic than its isomers, with iLOGP values in the optimal range for oral bioavailability (−0.7 to +5.0) [1]. The addition of the sulfur-containing methylthio moiety in the target compound will shift this balance towards higher lipophilicity, potentially enhancing passive membrane permeability but reducing aqueous solubility relative to 2CBA. This property must be considered when designing assays or interpreting cellular activity data.

Lipophilicity ADME Drug-likeness

Superior BSA-Binding Affinity Establishes 2CBA as a Potent Albumin Ligand, a Benchmark for the 6-Methylthio Analog

A comparative biophysical study on chlorinated N-(benzothiazol-2-yl)benzamide isomers identified 2-chloro-N-(benzo[d]thiazol-2-yl)benzamide (2CBA) as the superior albumin ligand. The Benesi-Hildebrand binding constant (Kb) for 2CBA with bovine serum albumin (BSA) was determined to be 4.23 × 10^4 M⁻¹, the highest among the tested isomers [1]. This binding constant serves as a quantitative baseline for the target compound, 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide. Its 6-methylthio group is expected to influence BSA-binding affinity, potentially increasing it through additional hydrophobic contacts or altering it via steric effects. Direct experimental data for the target compound is not available in this study, making the 2CBA value a key reference point.

BSA-binding Drug Distribution Pharmacokinetics

Predicted Blood-Brain Barrier Penetrance Profile Mirrors 2CBA, Supporting CNS Target Engagement Studies

The ability of 2-chloro-N-(benzo[d]thiazol-2-yl)benzamide (2CBA) and its isomers to passively cross the blood-brain barrier (BBB) was predicted using the BOILED-Egg model. The analysis showed that all isomers, including 2CBA, were located in the yolk region, indicating a high probability of passive BBB penetration [1]. As a structural analog with an additional lipophilic methylthio group, the target compound 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is also predicted to exhibit passive BBB penetration. This is a crucial property for any compound intended for CNS applications, suggesting it can reach therapeutic targets within the brain.

Blood-Brain Barrier CNS Drug Distribution

High-Value Application Scenarios for 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (942002-45-1)


Chemical Probe for Investigating the Effect of Lipophilic Modifications on Plasma Protein Binding

In drug discovery, modulating a lead compound's free fraction through albumin binding is a critical optimization strategy. Researchers can procure 942002-45-1 as a tool compound to directly probe how the addition of a 6-methylthio group to the benzothiazole core alters serum albumin affinity. Using 2CBA (Kb = 4.23 × 10^4 M⁻¹ for BSA) as a benchmark [1], a comparative equilibrium dialysis or fluorescence quenching study can quantify the shift in binding constant, providing valuable SAR data for future benzothiazole-based therapeutics.

CNS Drug Discovery Library Component for Targeting Brain Disorders

The predicted passive BBB permeability of 942002-45-1, inferred from the BOILED-Egg model's prediction for the des-methylthio isomer 2CBA [1], makes it a valuable addition to focused compound libraries for CNS drug discovery. Its increased lipophilicity relative to 2CBA may improve brain uptake. Procurement for screening against CNS targets like neurodegenerative disease-related proteins or brain tumors is justified, where this property is a prerequisite for identifying efficacious small molecules.

Biophysical Probe for DNA Interaction Studies in Cancer Research

Many anticancer agents target DNA. The comparator compound 2CBA demonstrated the highest DNA-binding constant (2.07 × 10^4 M⁻¹) among its isomers [1]. The target compound 942002-45-1, with its additional sulfur-containing substituent, is an ideal candidate for comparative biophysical studies to determine if the methylthio group enhances DNA intercalation or groove-binding properties. Such data would directly inform the design of new anticancer leads and validates its specific procurement for oncology-focused programs.

Design and Synthesis of Novel Kinase Inhibitors

Benzothiazole amides are prominent scaffolds in kinase inhibitor research [1][2]. 942002-45-1 can serve as a key intermediate or a lead-like molecule for developing inhibitors targeting kinases with adenine-binding pockets. Its ortho-chloro and 6-methylthio groups can be systematically varied to map kinase hinge-region interactions. Synthetic access to this specific analog is essential for SAR exploration, as minor structural changes can dictate selectivity and potency.

Quote Request

Request a Quote for 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.